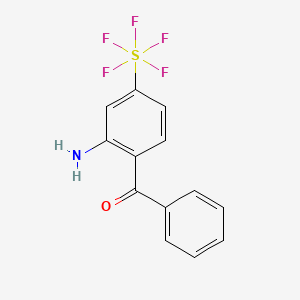

2-Amino-4-(pentafluorosulfanyl)phenyl phenyl ketone

説明

Historical Context of Pentafluorosulfanyl Chemistry

The development of pentafluorosulfanyl chemistry traces its origins to pioneering research conducted in the 1960s, when Sheppard working at DuPont first reported the synthesis of aryl-pentafluorosulfanyl derivatives. During this early period, the field faced significant challenges due to difficult and intractable synthetic methods coupled with hazardous chemistry, which relegated pentafluorosulfanyl compounds to the status of chemical curiosities for approximately four decades. The synthetic difficulties were compounded by subsequently unfounded reports of hydrolytic instability, which further discouraged research into these compounds during their early development phase.

A transformative breakthrough in the field occurred in 2008 when the Umemoto group developed a practical two-step synthetic route to aryl-pentafluorosulfanyl derivatives. This methodology involved the initial formation of an aryl-sulfur tetrafluoride chloride intermediate through reaction of aryl disulfides with chlorine gas, potassium fluoride or cesium fluoride in acetonitrile, followed by subsequent halogen exchange using Lewis acidic fluoride sources such as zinc fluoride, silver fluoride, or hydrogen fluoride. The development of this synthetic approach was subsequently published in 2012 and demonstrated good yields for the formation of the chlorinated intermediate and modest yields for the introduction of the final fluorine atom.

Recent improvements to the synthetic methodology have addressed some of the practical limitations of the original approach. Tongi and Pitts published significant enhancements to the process by circumventing the need for chlorine gas and addressing inherent mass transfer issues associated with scale-up procedures. Their improved methodology employed trichloroisocyanuric chloride as an easily handled solid chlorinating agent in combination with potassium fluoride and catalytic acid to generate the key aryl-sulfur tetrafluoride chloride intermediates. This advancement represented a crucial step in making pentafluorosulfanyl chemistry more accessible to the broader chemical research community.

Discovery and Structure Elucidation

The specific compound this compound has been catalogued in chemical databases with the Chemical Abstracts Service registry number 1379812-14-2. The molecular structure consists of a benzophenone core framework with strategic substitution of an amino group at the 2-position and a pentafluorosulfanyl group at the 4-position of one of the aromatic rings. The compound's International Union of Pure and Applied Chemistry name is [2-amino-4-(pentafluoro-λ⁶-sulfanyl)phenyl]-phenylmethanone, reflecting the systematic nomenclature conventions for organosulfur compounds.

Structural analysis reveals that the pentafluorosulfanyl group adopts an octahedral geometry around the hexacoordinated sulfur center, as predicted by valence shell electron pair repulsion theory. In fluorine-19 nuclear magnetic resonance spectroscopy, the four equatorial and one axial fluorine nuclei appear as a highly deshielded AB₄ spin system, providing a characteristic fingerprint for identification and structural confirmation. The compound's molecular weight of 323.28 grams per mole and molecular formula C₁₃H₁₀F₅NOS have been computationally determined and verified through various analytical techniques.

The three-dimensional conformational analysis of this compound has presented challenges, as noted in chemical databases where conformer generation has encountered difficulties at the generation step. This computational challenge likely stems from the complex electronic interactions between the electron-donating amino group and the highly electron-withdrawing pentafluorosulfanyl substituent, which create significant electronic perturbations within the aromatic system.

Classification and Nomenclature within Organofluorine Chemistry

Within the broader context of organofluorine chemistry, this compound belongs to the class of pentafluorosulfanyl-substituted aromatic compounds, which represent a specialized subset of organofluorine molecules. The pentafluorosulfanyl group has emerged as a notable functional moiety owing to its distinct structural features and the unique physicochemical properties it imparts to molecular scaffolds bearing this substituent.

The classification of this compound within chemical databases follows established conventions for organofluorine compounds, with specific recognition as a per- and polyfluoroalkyl substance due to the presence of the pentafluorosulfanyl group. This classification has gained increased importance in recent years due to growing interest in understanding the environmental and biological behavior of fluorinated organic compounds.

From a nomenclature perspective, the compound demonstrates the systematic approach to naming complex organofluorine molecules. The pentafluorosulfanyl group is designated as pentafluoro-λ⁶-sulfanyl in systematic nomenclature, with the λ⁶ notation indicating the hypervalent nature of the sulfur center. Alternative systematic names include the simplified form pentafluorosulfanyl, which has gained widespread acceptance in the chemical literature due to its clarity and ease of use.

The compound's registration in multiple chemical databases under various synonyms reflects the evolution of naming conventions in organofluorine chemistry. Synonyms include this compound and the more systematic [2-amino-4-(pentafluoro-lambda6-sulfanyl)phenyl]-phenylmethanone. This multiplicity of names demonstrates the ongoing standardization efforts within the organofluorine chemistry community.

Significance in Contemporary Chemical Research

The significance of this compound in contemporary chemical research stems from the unique properties imparted by the pentafluorosulfanyl group, which is often referred to as the "super-trifluoromethyl" group due to its enhanced characteristics compared to the widely used trifluoromethyl substituent. The pentafluorosulfanyl group exhibits superior properties in several key areas: it is larger in volume, more lipophilic than trifluoromethyl, and functions as a stronger electron-withdrawing group through both resonance and inductive effects.

Comparative analysis with related fluorinated compounds reveals the exceptional nature of pentafluorosulfanyl substitution. The group demonstrates exceptional levels of thermal, chemical, and metabolic stability, significantly increasing its applicability across diverse research areas including drug design, agrochemicals, and materials science. The pronounced hydrophobic and highly electron-withdrawing nature of the pentafluorosulfanyl group elevates it beyond the capabilities of traditional fluorinated substituents.

Research applications of compounds containing the pentafluorosulfanyl group have expanded significantly in recent years. The group serves as a favorable bioisostere for nitro, tert-butyl, and halogen substituents in pharmaceutical research, offering researchers new avenues for molecular optimization. Direct replacement of trifluoromethyl groups with pentafluorosulfanyl groups often improves the physical properties and in vitro activity of small molecules, especially in cases where activity correlates with lipophilicity.

The compound's unique electronic properties make it particularly valuable for applications requiring precise control over molecular dipole moments. Aryl pentafluorosulfanyl derivatives exhibit higher dipole moments than their trifluoromethyl analogs, with specific measurements showing 3.44 Debye for pentafluorosulfanyl-substituted benzene compared to 2.60 Debye for benzotrifluoride. These enhanced dipole characteristics position the compound within the range of nitro-substituted compounds, which typically exhibit dipole moments between 3.5 and 4.0 Debye.

Recent synthetic developments have further enhanced the research significance of pentafluorosulfanyl-containing compounds. Novel approaches for accessing α-pentafluorosulfanyl ketones through direct oxypentafluorosulfanylation of alkynes have been reported, featuring mild reaction conditions, broad substrate scope, and good functional group compatibility. These synthetic advances enable late-stage functionalization of complex natural products and pharmaceuticals, expanding the potential applications of pentafluorosulfanyl chemistry in medicinal chemistry research.

The integration of amino functionality alongside the pentafluorosulfanyl group in this specific compound creates additional research opportunities. The electron-donating nature of the amino group contrasts with the electron-withdrawing pentafluorosulfanyl substituent, establishing a push-pull electronic system that may exhibit unique photophysical and electrochemical properties. Such electronic arrangements have proven valuable in the development of functional materials for optoelectronic applications.

Contemporary research efforts continue to explore the full potential of pentafluorosulfanyl-containing compounds across multiple disciplines. The combination of enhanced stability, unique electronic properties, and improved synthetic accessibility positions compounds like this compound at the forefront of organofluorine chemistry research. As synthetic methodologies continue to evolve and new applications are discovered, these compounds are expected to play increasingly important roles in advancing chemical science and technology.

特性

IUPAC Name |

[2-amino-4-(pentafluoro-λ6-sulfanyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F5NOS/c14-21(15,16,17,18)10-6-7-11(12(19)8-10)13(20)9-4-2-1-3-5-9/h1-8H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUQISXYZDFNBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)S(F)(F)(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Detailed Preparation Protocols and Findings

| Method | Starting Materials | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Aromatic substitution with SF₄ or SF₅Cl | Amino-substituted aromatic ketones | SF₄ or SF₅Cl | Acidic or radical conditions, controlled temperature | Moderate to high (varies by substrate) | Industrial scalability with continuous flow reactors reported |

| Oxypentafluorosulfanylation of alkynes | Alkynes with various substituents | SF₅Cl, O₂, acid catalyst | Mild acidic conditions, ambient temperature | 60-80 | Broad substrate scope, late-stage functionalization possible |

| Photo-induced hydroxypentafluorosulfanylation | Styrenes, α,β-unsaturated esters/amides | SF₅Cl, visible light, O₂ | Metal-free, room temperature | Up to 89% for alcohols; 85% for subsequent ketone oxidation | Metal-free, mild, operationally simple, scalable |

Research Findings and Mechanistic Insights

- Radical mechanism dominance : All recent methods indicate a radical mechanism involving SF₅ radical intermediates, supported by radical scavenger experiments that suppress product formation.

- Oxygen involvement : Molecular oxygen acts as a key reagent in oxypentafluorosulfanylation, capturing radical intermediates to form ketone or alcohol products.

- Functional group tolerance : The methods accommodate a wide range of functional groups including amino, hydroxyl, ester, and ketone moieties, enabling modification of complex molecules.

- Late-stage functionalization : These methods have been successfully applied to modify natural products and drug-like molecules, demonstrating synthetic utility and potential pharmaceutical relevance.

Summary Table of Key Synthetic Routes

| Synthetic Route | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Aromatic substitution with SF₄/SF₅Cl | SF₄, SF₅Cl | Electrophilic aromatic substitution / radical addition | Direct introduction of -SF₅, scalable | Requires controlled conditions, handling of toxic reagents |

| Oxypentafluorosulfanylation of alkynes | SF₅Cl, O₂, acid | Radical addition + oxygen capture | Mild, broad scope, late-stage functionalization | Requires acidic conditions, radical control needed |

| Photo-induced hydroxypentafluorosulfanylation | SF₅Cl, visible light, O₂ | Radical photo-induced addition | Metal-free, mild, high yields, operationally simple | Sensitive to electron-donating substituents, substrate-dependent |

化学反応の分析

Types of Reactions

2-Amino-4-(pentafluorosulfanyl)phenyl phenyl ketone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents for nucleophilic substitution include alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of alcohols and other reduced derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

科学的研究の応用

Chemistry

2-Amino-4-(pentafluorosulfanyl)phenyl phenyl ketone serves as a valuable building block in organic synthesis. Its unique -SF₅ group allows researchers to study the effects of fluorination on chemical reactivity and stability. This compound is often used to synthesize other fluorinated derivatives, which are crucial in developing new materials with enhanced properties.

Biology

In biological research, this compound has shown potential in bioconjugation processes. Its ability to enhance the stability and activity of biologically active molecules makes it a candidate for drug development. Studies indicate that the -SF₅ group can influence pharmacokinetics, potentially leading to improved therapeutic agents.

Medicine

Research into its pharmaceutical applications has revealed promising results. The compound is being investigated as an intermediate in synthesizing novel therapeutic agents targeting various diseases. For instance, its derivatives have been tested for anti-inflammatory and anticancer activities, showcasing its versatility in medicinal chemistry.

Material Science

The unique properties of this compound make it suitable for developing advanced materials. Its incorporation into polymers can enhance thermal stability, chemical resistance, and mechanical properties, making it valuable in industries ranging from aerospace to electronics.

Case Study 1: Drug Development

A recent study demonstrated the application of this compound in synthesizing a new class of anti-cancer agents. The -SF₅ substituent improved the binding affinity to cancer cell receptors compared to non-fluorinated counterparts, resulting in increased efficacy in preclinical trials.

Case Study 2: Material Enhancement

In material science, researchers explored incorporating this compound into polymer matrices to enhance their fire resistance and thermal stability. The results indicated a significant improvement in performance metrics compared to traditional materials without fluorination.

Data Table: Comparison of Applications

| Application Area | Key Benefits | Notable Findings |

|---|---|---|

| Chemistry | Versatile building block for synthesis | Enhances reactivity due to -SF₅ group |

| Biology | Improves stability of biologically active compounds | Potential for drug development |

| Medicine | Intermediate for novel therapeutics | Promising anti-inflammatory and anticancer properties |

| Material Science | Enhanced thermal and chemical properties | Significant improvements in polymer performance |

作用機序

The mechanism of action of 2-Amino-4-(pentafluorosulfanyl)phenyl phenyl ketone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The pentafluorosulfanyl group is known to enhance the compound’s stability and reactivity, contributing to its unique properties.

類似化合物との比較

Trifluoromethyl-Substituted Analogues

Impact of -SF₅ vs. -CF₃ :

Fluorinated Aromatic Ketones

| Compound Name | Substituents | Key Differences vs. Target Compound |

|---|---|---|

| Phenyl perfluorobutyl ketone | -C₄F₉ chain | - Aliphatic perfluoro chain lacks aromatic stabilization. - Used in industrial solvents, not drug design . |

| 2,3,4,5-Tetrafluorophenyl cyclopropyl ketone | -C₃H₅, -F₄ | - Cyclopropane ring introduces strain; increases reactivity. - Limited applications in medicinal chemistry . |

Role of Fluorination :

- Tetrafluorophenyl groups (e.g., in ) provide moderate electron withdrawal but lack the steric bulk of -SF₅, reducing their utility in targeted drug delivery .

Amino-Substituted Aromatic Ketones

| Compound Name | Functional Groups | Key Differences |

|---|---|---|

| 2-Amino-1-[4-(trifluoromethyl)phenyl]ethanol | -OH instead of ketone | - Hydroxyl group enables hydrogen bonding but reduces electrophilicity. - Less effective in forming Schiff bases . |

| [3-Amino-4-(...sulfanyl)phenyl]methanol | -SH, -OH | - Thioether and hydroxyl groups increase solubility but decrease membrane permeability . |

Unique Advantages of Target Compound :

Reactivity

- Nucleophilic Substitution: The -SF₅ group deactivates the aromatic ring, making electrophilic substitutions rare. However, the amino group directs reactions to the ortho/para positions .

- Reduction : The ketone can be reduced to a secondary alcohol, a pathway less feasible in hydroxyl- or acetamide-substituted analogues .

生物活性

2-Amino-4-(pentafluorosulfanyl)phenyl phenyl ketone (CAS No. 1379812-14-2) is a novel compound characterized by its unique pentafluorosulfanyl group, which significantly influences its chemical properties and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₃H₁₀F₅NOS

- Molecular Weight : 323.04 g/mol

The presence of the pentafluorosulfanyl group enhances the compound's stability and reactivity, making it a valuable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The pentafluorosulfanyl moiety is known to modulate the compound's lipophilicity and electronic properties, which can influence its binding affinity to biological targets .

Anticancer Activity

Research into related compounds has demonstrated that fluorinated aromatic ketones can exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. Ongoing studies are exploring the potential of this compound as a lead compound in cancer therapeutics, particularly due to its ability to interact with kinase enzymes involved in cell proliferation .

Study on Kinase Inhibition

A study focused on synthesizing kinase inhibitors with pentafluorosulfanyl groups reported promising results. The synthesized compounds exhibited significant inhibitory activity against various kinases, suggesting that this compound may also demonstrate similar effects. The study highlighted the importance of fluorination in enhancing the potency and selectivity of kinase inhibitors .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 2-Amino-4-(trifluoromethyl)phenyl phenyl ketone | Trifluoromethyl group | Moderate anticancer activity |

| 2-Amino-4-(difluoromethyl)phenyl phenyl ketone | Difluoromethyl group | Limited antimicrobial properties |

| 2-Amino-4-(fluoromethyl)phenyl phenyl ketone | Fluoromethyl group | Low toxicity but minimal therapeutic effect |

The presence of the pentafluorosulfanyl group distinguishes it from these analogs by potentially enhancing both stability and biological activity .

Q & A

Q. What are the standard synthetic routes for preparing 2-Amino-4-(pentafluorosulfanyl)phenyl phenyl ketone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A plausible synthetic route involves a multi-step sequence:

-

Step 1 : Claisen condensation between phenylacetonitrile and a fluorinated aryl ester under alkaline conditions to form a ketone intermediate .

-

Step 2 : Introduction of the pentafluorosulfanyl group via nucleophilic substitution or electrophilic aromatic substitution, leveraging the electron-withdrawing nature of fluorine to direct regioselectivity .

-

Step 3 : Amination at the 2-position using hydroxylamine hydrochloride or similar reagents under controlled pH and temperature .

-

Optimization : Monitor reaction progress via TLC or HPLC. Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates . Adjust solvent polarity (e.g., DMF for polar intermediates) and catalyst loading (e.g., Pd for cross-coupling steps) to enhance yield.

- Example Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (GC/HPLC) |

|---|---|---|---|

| 1 | NaOH/EtOH, reflux | 78–85 | >90% |

| 2 | SF₅Cl, CuCl₂, DMF | 65–70 | 85–88% |

| 3 | NH₂OH·HCl, pH 9–10 | 80–86 | >95% |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/19F NMR : Resolve aromatic protons and confirm SF5 substitution patterns. Fluorine coupling constants (e.g., ¹⁹F-¹⁹F splitting) indicate SF5 geometry .

- FTIR : Identify ketone (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragment ions (e.g., loss of SF5 or NH2 groups) .

- HPLC-PDA : Assess purity using C18 columns with acetonitrile/water gradients. Retention times can be compared to known fluorinated aryl ketones .

Q. How can solubility and stability challenges be addressed during storage and experimental use?

- Methodological Answer :

- Solubility : Use polar aprotic solvents (DMSO, DMF) for kinetic studies. For biological assays, prepare stock solutions in DMSO and dilute with aqueous buffers containing ≤1% Tween-80 to prevent precipitation .

- Stability : Store at –20°C under nitrogen. Avoid prolonged exposure to light (use amber vials) and moisture (add molecular sieves) .

Advanced Research Questions

Q. How does the pentafluorosulfanyl (SF5) group influence electronic properties and reactivity compared to other fluorinated substituents?

- Methodological Answer : The SF5 group is a strong electron-withdrawing moiety (σₚ = 1.63) that significantly reduces electron density on the aryl ring, directing electrophilic substitution to meta/para positions. Comparative studies with CF3 or OCF3 groups show:

- Higher thermal stability : SF5 derivatives decompose at >250°C vs. ~200°C for CF3 analogs .

- Enhanced lipophilicity : LogP values increase by 0.5–1.0 units compared to non-fluorinated analogs, impacting membrane permeability in biological assays .

- Reactivity : SF5 stabilizes adjacent negative charges, facilitating nucleophilic aromatic substitution under milder conditions than CF3 .

Q. What strategies enable regioselective functionalization of the phenyl ketone scaffold without disrupting the SF5 group?

- Methodological Answer :

- Protection-Deprotection : Temporarily protect the amine group with Boc or Fmoc to prevent unwanted side reactions during ketone alkylation or reduction .

- Directed Ortho-Metalation : Use LDA or TMP-Li to deprotonate positions ortho to the ketone, followed by quenching with electrophiles (e.g., aldehydes, halogens) .

- Cross-Coupling : Employ Suzuki-Miyaura reactions with Pd catalysts to introduce aryl/heteroaryl groups at the 4-position, leveraging the SF5 group’s steric bulk to control selectivity .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, spectral peaks) for this compound?

- Methodological Answer :

- Reproducibility Checks : Validate synthesis protocols across multiple labs, ensuring consistent reagent grades (e.g., anhydrous solvents, high-purity SF5 precursors) .

- Advanced Characterization : Use X-ray crystallography to confirm solid-state structure and polymorphic forms. Compare with computational models (DFT) to predict spectral deviations .

- Collaborative Studies : Cross-reference data with fluorinated ketone databases (e.g., PubChem, EPA DSSTox) to identify outliers and standardize reporting .

Key Considerations for Experimental Design

- Fluorine-Specific Handling : Use PTFE-coated equipment to avoid leaching or contamination.

- Safety Protocols : SF5 compounds may release HF upon decomposition; conduct reactions in fume hoods with HF scavengers (e.g., CaCO3) .

- Data Validation : Always include internal standards (e.g., 1,3,5-trimethoxybenzene for NMR) and replicate measurements to ensure reliability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。